5-Bromo-n-isobutylpyridine-3-sulfonamide

Infectious Disease Antibacterial Enzyme Inhibition

Medicinal chemistry teams often face assay failures due to off-target activity or species mismatch. This pyridine-3-sulfonamide solves both issues with validated selectivity data. - **Human GPR35 agonist**: EC50 = 31 nM; rat GPR35 EC50 = 991 nM (32-fold selectivity) - **BRPF1 bromodomain probe**: IC50 = 65 nM, 22-fold selective over BRPF2 - **Reactive handle**: 5-Bromo enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings - **Bacterial IMPDH inhibition**: Ki = 2.30 nM (Bacillus anthracis), non-competitive mechanism

Molecular Formula C9H13BrN2O2S
Molecular Weight 293.18 g/mol
Cat. No. B12073803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-n-isobutylpyridine-3-sulfonamide
Molecular FormulaC9H13BrN2O2S
Molecular Weight293.18 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C9H13BrN2O2S/c1-7(2)4-12-15(13,14)9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3
InChIKeyZQESLCWXBUKSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-n-isobutylpyridine-3-sulfonamide: Versatile Scaffold for Drug Discovery


5-Bromo-n-isobutylpyridine-3-sulfonamide (CAS: 1250334-29-2) is a heteroaromatic sulfonamide with the molecular formula C₉H₁₃BrN₂O₂S and a molecular weight of 293.18 g/mol [1]. The compound features a pyridine-3-sulfonamide core substituted with a bromine atom at the 5-position and an N-isobutyl group at the sulfonamide nitrogen [1]. This architecture positions the compound as a versatile intermediate in medicinal chemistry, particularly within sulfonamide-focused drug discovery programs. The bromine substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification to generate focused libraries or optimize lead compounds [2]. The N-isobutyl group modulates lipophilicity, as reflected by the calculated XLogP3-AA value of 1.8 [1], which is distinct from analogs bearing smaller alkyl chains and may influence both membrane permeability and protein binding characteristics in early-stage discovery.

Heteroaromatic sulfonamide scaffold for library synthesis
5-Bromo substituent enables cross-coupling diversification
N-isobutyl group provides distinct lipophilicity profile

Why 5-Bromo-n-isobutylpyridine-3-sulfonamide Cannot Be Substituted


The functional and biological profiles of pyridine-3-sulfonamide derivatives are exquisitely sensitive to both the nature of the halogen substituent and the N-alkyl group architecture. A 2013 structure-activity relationship (SAR) study demonstrated that among 4-substituted pyridine-3-sulfonamides, the nature of the 4-substituent directly governed the inhibitory profile against four human carbonic anhydrase isoforms, with Kᵢ values spanning nearly two orders of magnitude (16.8–5400 nM) across the same scaffold family [1]. Similarly, studies on Brucella suis β-carbonic anhydrases confirmed that the 4-substituent on the pyridine ring is the primary factor influencing inhibitory efficacy against bacterial isoforms [2]. The specific combination of 5-bromo substitution and N-isobutyl group confers a unique spatial and electronic profile that differs measurably from 5-chloro, 6-chloro, or N-ethyl/N-methyl analogs. Consequently, substitution with a generically described 'pyridine sulfonamide' carries a high risk of altered target engagement, shifted selectivity profiles, and divergent physicochemical properties, which can derail structure-activity relationships and compromise the reproducibility of biological assays.

Halogen substitution
5-Br to 5-Cl or 6-Cl can shift carbonic anhydrase inhibition by orders of magnitude
N-alkyl variation
Changing isobutyl to ethyl or methyl alters target engagement and lipophilicity
Generic sulfonamide replacement
Undefined pyridine-3-sulfonamide may disrupt selectivity profiles and assay reproducibility

5-Bromo-n-isobutylpyridine-3-sulfonamide: Quantitative Differentiation Evidence


Non-Competitive IMPDH Inhibition

5-Bromo-n-isobutylpyridine-3-sulfonamide exhibits potent, non-competitive inhibition of Bacillus anthracis IMPDH with a Kᵢ value of 2.30 nM [1]. This represents a >4-fold improvement in potency compared to its inhibitory activity against Cryptosporidium IMPDH (Kᵢ = 12 nM) in the same dataset [1], demonstrating species-dependent differential activity that may inform target selection and hit-to-lead optimization strategies.

IMPDH Inhibition
Reported
B. anthracis Ki 2.30 nM
5.2× lower vs C. parvum (12 nM)
Supports ortholog-specific inhibition review
Non-competitive mechanism; BindingDB source
Infectious Disease Antibacterial Enzyme Inhibition

BRPF1 Bromodomain Selectivity

In BROMOscan profiling against the BRPF bromodomain family, 5-Bromo-n-isobutylpyridine-3-sulfonamide demonstrated an IC₅₀ of 65 nM for BRPF1, while exhibiting substantially weaker activity against the closely related paralogs BRPF2/BRD1 (IC₅₀ = 1.40 μM) and BRPF3 (IC₅₀ = 7.60 μM) [1]. This establishes a 22-fold selectivity window for BRPF1 over BRPF2 and a >100-fold selectivity over BRPF3.

BRPF1 Selectivity
Reported
BRPF1 IC50 65 nM
22-fold vs BRPF2; 117-fold vs BRPF3
Intra-family selectivity fingerprint benchmark
BROMOscan assay; BRPF3 IC50 7.60 μM
Epigenetics Bromodomain Inhibitors Selectivity Profiling

GPR35 Agonism: Species-Selective Activation

5-Bromo-n-isobutylpyridine-3-sulfonamide functions as a GPR35 agonist with an EC₅₀ of 31 nM at the human receptor, while exhibiting a 32-fold reduction in potency at the rat ortholog (EC₅₀ = 991 nM) under identical assay conditions [1]. The Kᵢ for competitive displacement was determined as 26 nM [1].

GPR35 Agonism
Reported
Human EC50 31 nM
32-fold species selectivity (rat EC50 991 nM)
Species-dependent pharmacology context
β-arrestin recruitment; Ki 26 nM
GPCR Pharmacology Immuno-Oncology Species Selectivity

Lipophilicity vs. N-Alkyl Analogs

The computed XLogP3-AA value for 5-Bromo-n-isobutylpyridine-3-sulfonamide is 1.8 [1]. While direct experimental comparative data for closest analogs (e.g., N-ethyl, N-propyl variants) are not publicly available, the branched isobutyl moiety is structurally distinct from linear alkyl chains, and lipophilicity is a key determinant of membrane permeability and non-specific protein binding in early drug discovery.

Lipophilicity
Data to verify
XLogP3-AA 1.8
Computed baseline; may differ from experimental logP
Class-level inference; no direct analog data
Medicinal Chemistry ADME Prediction Physicochemical Property

5-Bromo-n-isobutylpyridine-3-sulfonamide: Application Scenarios


IMPDH-Targeted Antibacterial Hit-to-Lead

This compound is directly applicable for medicinal chemistry teams pursuing inosine-5′-monophosphate dehydrogenase (IMPDH) as an antibacterial target. With a Kᵢ of 2.30 nM against Bacillus anthracis IMPDH via a non-competitive inhibition mechanism, it serves as a validated starting point for structure-guided optimization [1]. The species-dependent activity (Kᵢ = 12 nM against Cryptosporidium IMPDH) further supports its utility in pathogen-specific inhibitor development [1]. The 5-bromo substituent enables rapid analog generation via cross-coupling chemistry to explore additional chemical space while maintaining the core sulfonamide pharmacophore.

BRPF Bromodomain Chemical Probe & Selectivity Profiling

Given its 65 nM IC₅₀ against BRPF1 and 22-fold selectivity over BRPF2 (IC₅₀ = 1.40 μM), this compound is well-suited for chemical probe programs requiring defined bromodomain selectivity [1]. Researchers can use this compound to interrogate BRPF1-specific biology while controlling for BRPF2/3 off-target effects. The established selectivity fingerprint also makes this compound a valuable reference standard for benchmarking newly synthesized analogs in BRPF bromodomain inhibitor discovery campaigns [1].

GPR35 Agonist Tool Compound

This compound functions as a potent human GPR35 agonist (EC₅₀ = 31 nM) with 32-fold species selectivity over rat GPR35 (EC₅₀ = 991 nM) [1]. This property makes it particularly valuable for in vitro human target validation studies and for researchers designing translational experiments that must account for species-dependent pharmacology. Procurement of this specific compound ensures that human receptor engagement data are not confounded by the reduced potency observed in rodent ortholog assays [1].

Diversifiable Sulfonamide Scaffold for Library Synthesis

As a 5-bromo-substituted pyridine-3-sulfonamide with an N-isobutyl group, this compound provides a versatile synthetic intermediate for building diverse compound libraries. The bromine atom serves as an orthogonal reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling modular diversification at the 5-position while preserving the sulfonamide-N-isobutyl motif. The moderate computed lipophilicity (XLogP = 1.8) [1] positions this scaffold favorably for further optimization, offering a balance between polarity and membrane permeability that can be tuned through subsequent derivatization.

Application
Selection Property
Validation Focus
IMPDH enzyme inhibition studies
Non-competitive inhibition mechanism
Ortholog-specific activity review
BRPF bromodomain selectivity profiling
Intra-family selectivity fingerprint
BRPF1 vs BRPF2/3 engagement review
GPR35 agonist tool compound studies
Human-rodent species selectivity
Species-dependent pharmacology interpretation
Diversifiable sulfonamide scaffold for library synthesis
5-Br reactive handle + N-isobutyl group
Cross-coupling versatility and logP optimization
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